(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diphenylphosphanyl group, a xanthene core, and a sulfinamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a benzaldehyde derivative under acidic conditions.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a diphenylphosphine derivative and a halogenated xanthene intermediate.
Attachment of the Sulfinamide Moiety: The sulfinamide moiety is attached through a nucleophilic substitution reaction, where a sulfinamide derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfinamide moiety, where nucleophiles such as amines or thiols replace the sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. Its unique structure allows for the formation of chiral complexes with transition metals, which are crucial in the synthesis of optically active compounds.
Biology
In biological research, this compound is investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in target molecules makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with specific biological targets, offering possibilities for drug development.
Industry
In the industrial sector, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its diphenylphosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form chiral complexes with transition metals also plays a role in its catalytic activity, facilitating enantioselective transformations.
Comparison with Similar Compounds
Similar Compounds
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide: shares similarities with other chiral phosphine ligands, such as BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol).
Unique Features: Unlike BINAP and TADDOL, this compound incorporates a sulfinamide moiety, which provides additional functionality and reactivity. The presence of the xanthene core also contributes to its unique structural and electronic properties.
Uniqueness
The uniqueness of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of a diphenylphosphanyl group, a xanthene core, and a sulfinamide moiety. This combination imparts distinct reactivity and functionality, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-VLLRMEKGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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